REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)[CH3:2].C([N-]C(C)C)(C)C.[Li+].CN(C)P(N(C)C)(N(C)C)=O.Br[CH2:31][CH2:32][CH:33]=[CH2:34].O>O1CCCC1>[CH2:34]([CH:7]1[C:6](=[O:10])[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[CH2:9][CH2:8]1)[CH2:33][CH:32]=[CH2:31] |f:1.2|
|
Name
|
|
Quantity
|
0.178 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0.374 mol
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0.383 mol
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
0.277 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
27.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred 30 minutes longer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 5 ml
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with one liter ice water and 500 ml
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with two 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of water, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude oil
|
Type
|
CUSTOM
|
Details
|
yields 10.1 g
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1CCC(=CC1=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |